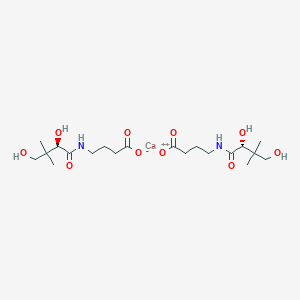

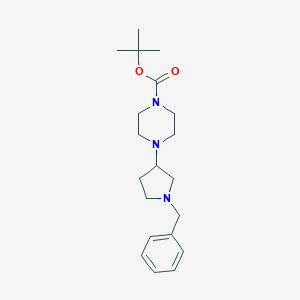

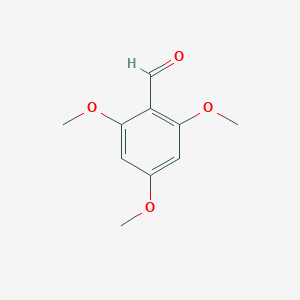

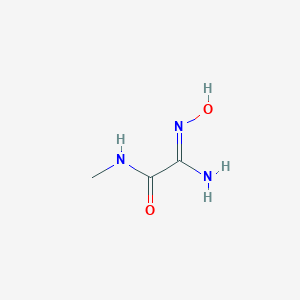

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of hydroxyimino compounds typically involves the reaction of a suitable precursor with hydroxylamine . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a hydroxyimino compound would typically include a hydroxyimino functional group attached to a carbon atom. The exact structure would depend on the other groups present in the molecule .Chemical Reactions Analysis

Hydroxyimino compounds can undergo a variety of chemical reactions, including reduction, oxidation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a hydroxyimino compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent. Schiff bases, which include the hydroxyimino group, have demonstrated a wide range of biological activities, including antibacterial properties. The ability to form complexes with transition metals can enhance these properties, making them valuable in the development of new antibacterial drugs .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form complexes with various transition metals. These complexes are of interest due to their potential applications in catalysis, as well as their magnetic and electronic properties which are useful in materials science .

Organic Synthesis

As a building block in organic synthesis, this compound can be used to synthesize a variety of organic products. Its reactivity with other chemicals, particularly in the formation of Schiff bases, makes it a versatile reagent in the synthesis of complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as reagents for the detection and quantification of metal ions. Their ability to form colored complexes with metals can be utilized in colorimetric assays and other analytical techniques .

Pharmaceutical Research

The compound’s potential pharmacological effects make it a candidate for drug development. Its interactions with biological molecules and enzymes could lead to the discovery of new therapeutic agents, particularly in the treatment of bacterial infections .

Material Science

In material science, the compound’s ability to form stable complexes with metals can be exploited to create new materials with specific properties, such as increased conductivity or enhanced strength .

Environmental Science

This compound could be used in environmental science to remove toxic metals from wastewater through the formation of insoluble complexes, aiding in water purification processes .

Biochemistry

In biochemistry, studying the interactions of this compound with proteins and enzymes can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors, which are useful in both medicine and industry .

作用機序

Safety and Hazards

特性

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRGSWXCVMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)